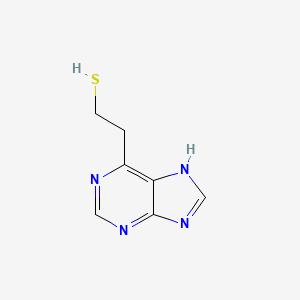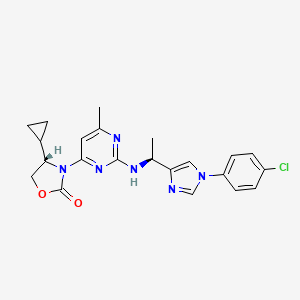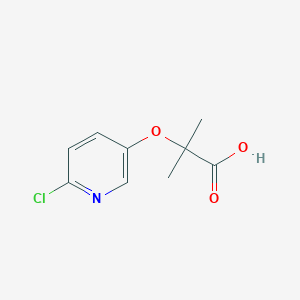![molecular formula C16H14Cl2N2O4 B13098267 Dimethyl 6,6'-bis(chloromethyl)-[2,2'-bipyridine]-4,4'-dicarboxylate](/img/structure/B13098267.png)
Dimethyl 6,6'-bis(chloromethyl)-[2,2'-bipyridine]-4,4'-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 6,6’-bis(chloromethyl)-[2,2’-bipyridine]-4,4’-dicarboxylate is a chemical compound with the molecular formula C14H12Cl2N2O4 It is a derivative of bipyridine, a class of compounds known for their ability to form stable complexes with metal ions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 6,6’-bis(chloromethyl)-[2,2’-bipyridine]-4,4’-dicarboxylate typically involves the halogenation of dimethyl-2,2’-bipyridine derivatives. One common method involves the use of trimethylsilyl intermediates and electrophilic halide reagents such as hexachloroethane and cesium fluoride . The reaction is carried out in a solvent like acetonitrile at elevated temperatures (around 60°C) for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of reagents and solvents, as well as reaction conditions, are optimized to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 6,6’-bis(chloromethyl)-[2,2’-bipyridine]-4,4’-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The bipyridine core can participate in redox reactions, forming different oxidation states.
Complexation: The compound can form stable complexes with metal ions, which is a key feature in coordination chemistry.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines, thiols, and phosphines for substitution reactions. Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used for redox reactions. The reactions are typically carried out in solvents like dichloromethane, acetonitrile, or ethanol, under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Aplicaciones Científicas De Investigación
Dimethyl 6,6’-bis(chloromethyl)-[2,2’-bipyridine]-4,4’-dicarboxylate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which can be used as catalysts in various chemical reactions.
Biology: The compound’s ability to form stable metal complexes makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as a component in therapeutic agents.
Industry: The compound is used in the development of advanced materials, such as conductive polymers and organic semiconductors
Mecanismo De Acción
The mechanism of action of Dimethyl 6,6’-bis(chloromethyl)-[2,2’-bipyridine]-4,4’-dicarboxylate involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, such as enzymes and receptors, altering their activity and function. The bipyridine core can participate in electron transfer processes, influencing redox reactions and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
6,6’-Dimethyl-2,2’-bipyridine: A simpler derivative with similar coordination properties but lacking the chloromethyl and carboxylate groups.
4,4’-Bis(chloromethyl)-2,2’-bipyridine: Similar in structure but without the dimethyl and carboxylate groups, affecting its reactivity and applications.
6,6’-Bis(chloromethyl)-2,2’-bipyridine: Lacks the dimethyl and carboxylate groups, making it less versatile in forming complexes and undergoing chemical reactions .
Uniqueness
Dimethyl 6,6’-bis(chloromethyl)-[2,2’-bipyridine]-4,4’-dicarboxylate is unique due to the presence of both chloromethyl and carboxylate groups, which enhance its reactivity and ability to form diverse complexes. These features make it a valuable compound in various fields of research and industrial applications.
Propiedades
Fórmula molecular |
C16H14Cl2N2O4 |
|---|---|
Peso molecular |
369.2 g/mol |
Nombre IUPAC |
methyl 2-(chloromethyl)-6-[6-(chloromethyl)-4-methoxycarbonylpyridin-2-yl]pyridine-4-carboxylate |
InChI |
InChI=1S/C16H14Cl2N2O4/c1-23-15(21)9-3-11(7-17)19-13(5-9)14-6-10(16(22)24-2)4-12(8-18)20-14/h3-6H,7-8H2,1-2H3 |
Clave InChI |
GKWREXFENKILGL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=NC(=C1)C2=CC(=CC(=N2)CCl)C(=O)OC)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


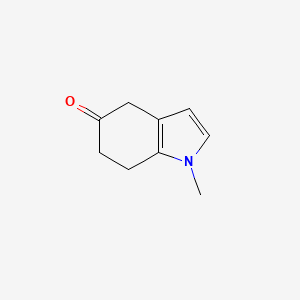
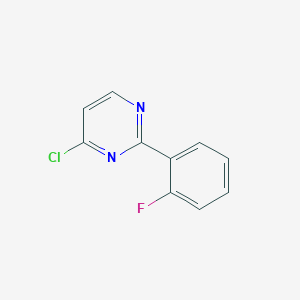

![2H-[1,3]Oxazolo[2,3-c][1,2,4]triazine](/img/structure/B13098207.png)
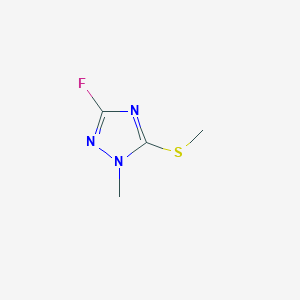
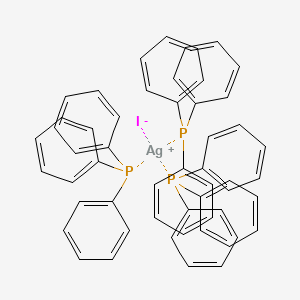
![2-[3-(2-Methoxyphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13098228.png)
